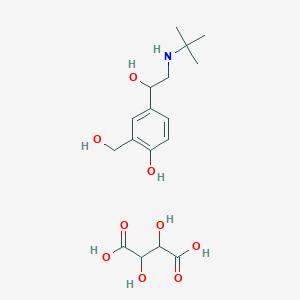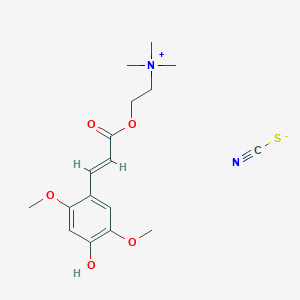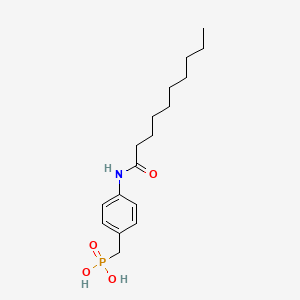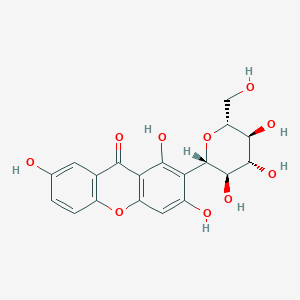
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levalbuterol tartrate, also known as levosalbutamol tartrate, is a short-acting β2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is the ®-enantiomer of albuterol, which means it is a more selective and potentially safer option compared to its racemic mixture counterpart .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Levalbuterol tartrate can be synthesized through a multi-step process. The synthesis involves the resolution of racemic albuterol into its enantiomers, followed by the formation of the tartrate salt. The key steps include:
Resolution of Racemic Albuterol: This step separates the ®- and (S)-enantiomers of albuterol.
Formation of Levalbuterol Tartrate: The ®-enantiomer is reacted with tartaric acid to form levalbuterol tartrate.
Industrial Production Methods
Industrial production of levalbuterol tartrate involves similar steps but on a larger scale. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Levalbuterol tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Although less common, reduction reactions can also take place.
Substitution: Levalbuterol tartrate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Levalbuterol tartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of β2 adrenergic receptor agonists.
Biology: Research focuses on its effects on cellular signaling pathways and receptor interactions.
Medicine: Clinical studies investigate its efficacy and safety in treating asthma and COPD.
Industry: It is used in the development of inhalation therapies and other pharmaceutical formulations
Mecanismo De Acción
Levalbuterol tartrate exerts its effects by selectively binding to β2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, which inhibits myosin phosphorylation and reduces intracellular calcium levels, leading to muscle relaxation and bronchodilation .
Comparación Con Compuestos Similares
Similar Compounds
Albuterol: A racemic mixture containing both ®- and (S)-enantiomers.
Salmeterol: A long-acting β2 adrenergic receptor agonist.
Formoterol: Another long-acting β2 agonist used in asthma and COPD treatment
Uniqueness of Levalbuterol Tartrate
Levalbuterol tartrate is unique due to its selective action on β2 adrenergic receptors, which reduces the risk of side effects associated with non-selective β agonists. Its ®-enantiomer configuration provides a more targeted therapeutic effect, making it a preferred choice for patients with asthma and COPD .
Propiedades
Fórmula molecular |
C17H27NO9 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
SQOXPNYIJRDVRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)



![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)





![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)
